molecular formula C15H13NO2 B12917960 5-(Quinolin-8-yl)cyclohexane-1,3-dione

5-(Quinolin-8-yl)cyclohexane-1,3-dione

Cat. No.: B12917960
M. Wt: 239.27 g/mol
InChI Key: QIEZNSFETXCPBI-UHFFFAOYSA-N
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Description

5-(Quinolin-8-yl)cyclohexane-1,3-dione is a compound that features a quinoline moiety attached to a cyclohexane-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-8-yl)cyclohexane-1,3-dione typically involves the reaction of quinoline derivatives with cyclohexane-1,3-dione. One common method includes the use of a Friedländer condensation reaction, where an aminoquinoline reacts with a diketone under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-8-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products

Scientific Research Applications

5-(Quinolin-8-yl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Quinolin-8-yl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Quinolin-8-yl)cyclohexane-1,3-dione is unique due to its combination of a quinoline moiety with a cyclohexane-1,3-dione structure, providing a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

5-quinolin-8-ylcyclohexane-1,3-dione

InChI

InChI=1S/C15H13NO2/c17-12-7-11(8-13(18)9-12)14-5-1-3-10-4-2-6-16-15(10)14/h1-6,11H,7-9H2

InChI Key

QIEZNSFETXCPBI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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